Product packaging for Diethyl 2,4-diacetyl-3-methylpentanedioate(Cat. No.:CAS No. 5409-57-4)

Diethyl 2,4-diacetyl-3-methylpentanedioate

Cat. No.: B12005766
CAS No.: 5409-57-4
M. Wt: 286.32 g/mol
InChI Key: QRDRBGYJAXEENQ-UHFFFAOYSA-N
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Description

Contextualizing Pentanedioate (B1230348) Derivatives in Contemporary Organic Synthesis

Pentanedioate derivatives, also known as glutarates, are fundamental building blocks in organic synthesis. wikipedia.orggeeksforgeeks.org Their linear five-carbon chain provides a versatile scaffold for the introduction of various functional groups, leading to the construction of more complex molecules. Glutaric acid and its esters are utilized as precursors in the synthesis of polymers, such as polyesters and polyamides, and find applications as plasticizers. wikipedia.orggeeksforgeeks.org

In the realm of fine chemical synthesis, substituted pentanedioates are valuable intermediates for the preparation of a wide array of compounds, including pharmaceuticals and biologically active molecules. The dicarbonyl functionality allows for a rich chemistry, including cyclization reactions to form heterocyclic systems and carbon-carbon bond-forming reactions to build intricate molecular architectures. The presence of additional functional groups, as seen in Diethyl 2,4-diacetyl-3-methylpentanedioate, further enhances their synthetic utility, offering multiple reaction sites for chemical modification.

Historical Development of this compound Synthesis Methodologies

While specific historical accounts detailing the first synthesis of this compound are scarce, its structure suggests that its preparation would be rooted in classical organic reactions developed over the past century. The formation of such polycarbonyl compounds can be envisaged through several well-established synthetic strategies.

One plausible approach involves a tandem Michael addition and Claisen condensation sequence. The general principles of these reactions have been known since the late 19th century. For instance, the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides a powerful tool for carbon-carbon bond formation. This could be followed by an intramolecular or intermolecular Claisen condensation to construct the pentanedioate backbone.

Alternatively, synthetic strategies analogous to the acetoacetic ester synthesis or the malonic ester synthesis could be employed. orgoreview.comwikipedia.orgpatsnap.commasterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.orgstudysmarter.co.uk These methods, which utilize the enhanced acidity of α-hydrogens in β-dicarbonyl compounds, are cornerstones of organic synthesis for the formation of ketones and carboxylic acids, respectively. A modification of these classic syntheses could potentially be adapted to generate the target molecule.

A hypothetical synthetic route could involve the reaction of a suitable β-keto ester with an appropriate electrophile. For example, the Knoevenagel condensation of ethyl acetoacetate (B1235776) with an aldehyde, followed by a Michael addition of another equivalent of ethyl acetoacetate, could furnish the core structure. Subsequent functional group manipulations would then lead to the final product.

Table 1: Plausible Synthetic Approaches

Reaction Type Key Intermediates General Principle
Tandem Michael-Claisen Ethyl acetoacetate, α,β-unsaturated ketone Sequential conjugate addition and condensation to build the carbon skeleton.
Modified Acetoacetic Ester Synthesis Diethyl malonate, acetyl chloride Alkylation of a malonic ester derivative followed by functional group interconversion.

Current Research Trajectories and Future Prospects for this compound Chemistry

Given the limited specific literature on this compound, current research trajectories can be inferred from the broader context of polyketide and β-dicarbonyl chemistry. nih.govresearchgate.netnih.gov The high degree of functionalization in this molecule makes it an attractive candidate for several areas of chemical research.

One potential avenue of investigation is its use as a precursor for the synthesis of heterocyclic compounds. The 1,3- and 1,5-dicarbonyl relationships within the molecule could facilitate cyclization reactions with reagents like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, or other heterocyclic systems. These structural motifs are prevalent in many pharmaceuticals and agrochemicals.

Furthermore, the stereochemical complexity of this compound, with multiple stereocenters, presents opportunities for research in asymmetric synthesis. The development of stereoselective methods to control the configuration of the methyl and acetyl groups would be a valuable contribution to the field of organic synthesis. rsc.org

Future prospects for the chemistry of this compound may also lie in the field of coordination chemistry and materials science. The β-dicarbonyl moieties can act as chelating ligands for metal ions, potentially leading to the formation of novel metal-organic frameworks (MOFs) or catalysts. The polyester (B1180765) derivatives that could be synthesized from this functionalized pentanedioate might exhibit unique material properties.

Computational studies could also play a significant role in elucidating the conformational preferences and reactivity of this compound, guiding future synthetic and application-oriented research. rsc.orgnih.gov

Table 2: Potential Research Applications

Field Potential Application Rationale
Heterocyclic Synthesis Precursor to pyrazoles, pyrimidines, etc. Intramolecular cyclization of dicarbonyl functionalities with dinucleophiles.
Asymmetric Synthesis Development of stereoselective synthetic routes Presence of multiple stereocenters offers a challenge and opportunity for stereocontrol.
Coordination Chemistry Ligand for metal complexes β-dicarbonyl units are excellent chelating agents for a variety of metal ions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O6 B12005766 Diethyl 2,4-diacetyl-3-methylpentanedioate CAS No. 5409-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5409-57-4

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

diethyl 2,4-diacetyl-3-methylpentanedioate

InChI

InChI=1S/C14H22O6/c1-6-19-13(17)11(9(4)15)8(3)12(10(5)16)14(18)20-7-2/h8,11-12H,6-7H2,1-5H3

InChI Key

QRDRBGYJAXEENQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C(C(=O)C)C(=O)OCC)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Diethyl 2,4 Diacetyl 3 Methylpentanedioate

Classic Synthetic Routes to Diethyl 2,4-diacetyl-3-methylpentanedioate

The primary and most well-documented method for synthesizing this compound is through a reaction that bears the hallmarks of the Knoevenagel condensation. tandfonline.com This reaction is a modification of the aldol (B89426) condensation and is fundamental in forming C-C bonds. youtube.comwikipedia.org

Knoevenagel Condensation and Related Approaches in this compound Formation

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.org In the synthesis of this compound, this involves the reaction between an aldehyde precursor and an active methylene compound, ethyl acetoacetate (B1235776).

Ethyl acetoacetate (also known as acetoacetic ester) serves as the core building block in the synthesis of this compound. tandfonline.com As an active methylene compound, the hydrogens on the carbon situated between the two carbonyl groups are acidic and can be readily removed by a base. organic-chemistry.org This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile crucial for the subsequent carbon-carbon bond formation. youtube.com The structure of ethyl acetoacetate provides the acetyl and ethoxycarbonyl groups that are incorporated into the final product.

A typical laboratory-scale synthesis involves treating 50 grams of pure, cooled ethyl acetoacetate with the aldehyde precursor. tandfonline.com The purity of the acetoacetic ester is important for the reaction to proceed efficiently. tandfonline.com

Acetaldehyde (B116499) is the aldehyde precursor that reacts with two equivalents of ethyl acetoacetate to form the central pentanedioate (B1230348) backbone of the target molecule. tandfonline.com In this reaction, 8.5 grams of freshly distilled acetaldehyde are used for every 50 grams of ethyl acetoacetate. tandfonline.com The acetaldehyde provides the methyl group at the 3-position of the final pentanedioate chain. The reaction mechanism involves the nucleophilic attack of the enolate derived from ethyl acetoacetate on the electrophilic carbonyl carbon of acetaldehyde.

Catalyst Systems and Their Influence on this compound Synthesis

The choice of catalyst is critical in the Knoevenagel condensation to ensure the reaction proceeds at a reasonable rate and to minimize side reactions. Weakly basic amines are commonly employed for this purpose. wikipedia.org

In the synthesis of this compound, diethylamine (B46881) is used as the catalyst. tandfonline.com As a secondary amine, diethylamine functions as a base to deprotonate the ethyl acetoacetate, generating the nucleophilic enolate. tandfonline.comyoutube.com The catalytic role of the amine involves a series of equilibrium steps. The amine facilitates the formation of the enolate, which then attacks the aldehyde. The resulting intermediate is then protonated to yield an aldol-type product, and the amine catalyst is regenerated. In some variations of the Knoevenagel condensation, the amine can also form an iminium ion with the aldehyde, which is an even more reactive electrophile. acs.org

The reaction is initiated by the addition of a few drops of diethylamine to the cooled reaction mixture. tandfonline.com An interesting observation is that an initial temperature increase may not occur if the reactants contain acidic impurities, as the initial drops of the amine will be neutralized. tandfonline.com The reaction is considered to have initiated when a slight temperature increase is observed and the clear liquid becomes turbid. tandfonline.com

The successful synthesis of this compound is highly dependent on the careful control of reaction parameters, including catalyst concentration and temperature. While specific optimization studies for this particular compound are not extensively detailed in the available literature, the provided preparative method offers insight into a functional set of conditions. tandfonline.com

The amount of diethylamine catalyst is gradually increased. After the initial temperature rise, a further ten drops are added while the temperature is allowed to slowly increase to 0°C. tandfonline.com The addition of the catalyst continues in drops with frequent shaking until a total of 60 drops (approximately 1.5 grams) have been added over about an hour. tandfonline.com

Temperature control is crucial. The initial reaction is conducted at a low temperature of -10 to -15°C in a freezing mixture. tandfonline.com After the catalyst addition is complete, the reaction mixture is allowed to come to room temperature. tandfonline.com If the temperature rises to 20°C due to secondary reactions, cooling in an ice-water bath is recommended. tandfonline.com The reaction product is a viscous, bright yellow liquid containing suspended water droplets, which solidifies into a crystalline mass over two to three days. tandfonline.com The crude product can be recrystallized from diluted alcohol to yield colorless needles with a melting point of 79-80°C. tandfonline.com

Table 1: Reactants and Conditions for the Synthesis of this compound tandfonline.com

Reactant/ParameterQuantity/ValueRole/Observation
Ethyl Acetoacetate50 gPrimary reactant, active methylene compound
Acetaldehyde8.5 gAldehyde precursor, provides the 3-methyl group
Diethylamine~60 drops (1.5 g)Catalyst, added gradually
Initial Temperature-10 to -15 °CTo control the initial reaction rate
Reaction Time~1 hour for catalyst additionFollowed by standing for several days for crystallization
Product AppearanceViscous, bright yellow liquid, then crystalline massFinal product is colorless needles after recrystallization
Melting Point79-80 °COf the recrystallized product

Reaction Conditions and Scale-Up Considerations for this compound Production

The synthesis of this compound can be achieved through a base-catalyzed condensation reaction involving ethyl acetoacetate and acetaldehyde. A detailed laboratory-scale preparation highlights the critical parameters for its successful synthesis. prepchem.com

The reaction involves treating pure ethyl acetoacetate with freshly distilled acetaldehyde in the presence of a catalytic amount of diethylamine. prepchem.com Precise temperature control is crucial for the reaction's success. The initial mixing of reactants is conducted at a low temperature, specifically between -10 to -15 °C, which is maintained using a freezing mixture of ice and salt. prepchem.com

The addition of the diethylamine catalyst is a critical step. It is added gradually in drops. An initial lag phase where no temperature increase is observed is common, likely due to the neutralization of any acidic impurities present in the reactants. prepchem.com A slight temperature rise indicates the initiation of the main reaction, at which point the reaction mixture turns turbid. prepchem.com The temperature is then allowed to slowly increase to 0°C as more catalyst is added. prepchem.com The total duration for the catalyst addition is approximately one hour. prepchem.com

Following the reaction, the mixture is allowed to stand and gradually warm to room temperature. The crude product is a viscous, bright yellow liquid containing suspended water droplets. prepchem.com Over a period of two to three days, this liquid solidifies into a crystalline mass. prepchem.com The purification of the final product is achieved by recrystallization from diluted alcohol, yielding colorless needles with a melting point of 79-80 °C. prepchem.com To expedite the solidification of the crude product, seeding with crystals from a previous batch can be employed. prepchem.com

A summary of the laboratory-scale reaction conditions is presented in the table below.

ParameterValue
Reactants Ethyl acetoacetate, Acetaldehyde
Catalyst Diethylamine
Initial Temperature -10 to -15 °C
Reaction Temperature Allowed to rise to 0 °C
Reaction Time Approximately 1 hour for catalyst addition
Post-Reaction Stand for 2-3 days for solidification
Purification Recrystallization from diluted alcohol
Final Product Form Colorless needles
Melting Point 79-80 °C

Scale-Up Considerations:

Heat Management: The reaction is exothermic, as indicated by the temperature increase upon catalyst addition. Effective heat dissipation would be critical on a larger scale to maintain the desired temperature profile and prevent runaway reactions. This would likely necessitate the use of a jacketed reactor with a circulating coolant.

Mixing: Efficient mixing is essential to ensure uniform temperature distribution and contact between reactants and the catalyst. The viscosity of the reaction mixture, which is noted to be high, would require a robust agitation system.

Catalyst Addition: The controlled, slow addition of the diethylamine catalyst is crucial. A automated dosing system would be necessary for large-scale production to ensure a consistent and safe addition rate.

Product Isolation and Purification: The solidification of the product over several days might not be practical for industrial-scale production. Alternative methods for isolation, such as controlled crystallization or extraction followed by distillation, would need to be explored. The handling of the viscous liquid and the subsequent solid would also require appropriate equipment.

Safety: Acetaldehyde is a volatile and flammable compound. Appropriate safety precautions for handling and storing this reactant would be paramount in a scaled-up process.

Mechanistic Elucidation of this compound Formation

While specific mechanistic studies for the formation of this compound are not extensively detailed in the available literature, the reaction can be understood to proceed through a well-established sequence of organic reactions.

Proposed Reaction Pathways and Intermediate Species in Multi-Component Reactions

The synthesis of this compound is a multi-component reaction that likely follows a pathway involving a Knoevenagel condensation followed by a Michael addition. The key steps are proposed as follows:

Enolate Formation: The diethylamine catalyst, a weak base, deprotonates the acidic α-carbon of ethyl acetoacetate to form an enolate ion. This enolate is a key reactive intermediate.

Knoevenagel Condensation: The enolate of ethyl acetoacetate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to yield an α,β-unsaturated dicarbonyl compound, ethyl 2-acetylbut-2-enoate.

Michael Addition: A second molecule of ethyl acetoacetate, again as its enolate, then attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate or Michael addition. This step forms the carbon-carbon bond at the 3-position of the pentanedioate backbone.

Protonation: The resulting enolate is then protonated during the work-up to give the final product, this compound.

The primary intermediate species in this reaction pathway are the enolate of ethyl acetoacetate and the α,β-unsaturated intermediate, ethyl 2-acetylbut-2-enoate. The success of this one-pot synthesis relies on the controlled generation and reaction of these intermediates.

Kinetic Studies of this compound Synthesis Reactions

Specific kinetic studies for the synthesis of this compound have not been found in the surveyed scientific literature. A comprehensive kinetic analysis would involve monitoring the concentration of reactants, intermediates, and the product over time under various conditions (e.g., temperature, catalyst concentration). Such a study would be instrumental in optimizing the reaction conditions for improved yield and efficiency, particularly for any potential scale-up. The rate-determining step in this multi-step reaction is not definitively established but could be either the initial Knoevenagel condensation or the subsequent Michael addition.

Stereochemical Outcomes and Enantioselective Approaches to this compound

The structure of this compound contains two stereogenic centers at the C2 and C4 positions, and a pseudo-asymmetric center at the C3 position. The synthesis described in the literature does not employ any chiral catalysts or auxiliaries and would therefore be expected to produce a mixture of diastereomers. prepchem.com The crystallization of the product may selectively isolate one of the diastereomers, but this is not specified.

There are no reports in the reviewed literature of enantioselective approaches to the synthesis of this compound. The development of an enantioselective synthesis would be a challenging but valuable endeavor. It would likely require the use of a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, to control the facial selectivity of the nucleophilic attacks in both the Knoevenagel and Michael addition steps. The design of such a catalyst would need to effectively control the three-dimensional arrangement of the reactants at the transition state to favor the formation of one specific stereoisomer.

Chemical Transformations and Derivatization Strategies for Diethyl 2,4 Diacetyl 3 Methylpentanedioate

Functional Group Interconversions of Diethyl 2,4-diacetyl-3-methylpentanedioate

The reactivity of this compound is largely dictated by its ester and acetyl functional groups. These groups can undergo a variety of interconversions, allowing for the synthesis of a diverse range of derivatives.

Ester Hydrolysis and Transesterification Reactions

The two diethyl ester groups in the molecule are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, or saponification, would yield the corresponding dicarboxylate salt, which upon acidification would produce 2,4-diacetyl-3-methylpentanedioic acid. The selective hydrolysis of one ester group to form a monoester would be challenging but potentially achievable under carefully controlled conditions, such as enzymatic hydrolysis or by using a stoichiometric amount of base at low temperatures. mdpi.com Vigorous hydrolysis, especially under acidic conditions at elevated temperatures, could potentially lead to subsequent decarboxylation, given the β-keto acid moiety that would be formed. beilstein-journals.orgnih.gov

Transesterification, the exchange of the ethyl groups of the esters with other alkyl or aryl groups, can be accomplished by reacting the compound with an excess of a different alcohol in the presence of an acid or base catalyst. This reaction would be useful for modifying the solubility and other physical properties of the molecule.

Table 1: Potential Products of Ester Hydrolysis and Transesterification

Starting MaterialReagents and ConditionsPotential Product
This compound1. NaOH (aq), heat2. H₃O⁺2,4-diacetyl-3-methylpentanedioic acid
This compoundR-OH, H⁺ or RO⁻ (catalyst)Dialkyl 2,4-diacetyl-3-methylpentanedioate

Transformations of Acetyl Moieties

The two acetyl groups, being ketones, are reactive sites for a variety of nucleophilic addition and condensation reactions. For instance, they can be reduced to secondary alcohols using reducing agents like sodium borohydride. The reduction of both acetyl groups would yield a diol derivative.

The acetyl groups can also undergo reactions typical of ketones, such as the Wittig reaction to form alkenes, or condensation with amines to form imines or enamines. The methyl groups of the acetyl moieties are also weakly acidic and could potentially be involved in enolate-based reactions under strongly basic conditions, although the α-hydrogens between the acetyl and ester groups are significantly more acidic.

Alkyl Chain Functionalization and Modification

The most acidic protons in this compound are located at the C2 and C4 positions, between the acetyl and the ester carbonyl groups. Deprotonation at these sites with a suitable base would generate enolates, which are potent nucleophiles. These enolates can participate in alkylation reactions with alkyl halides, allowing for the introduction of additional substituents on the pentane (B18724) backbone. However, due to the presence of two such acidic sites, controlling the degree and position of alkylation could be challenging, potentially leading to a mixture of mono- and di-alkylated products.

Cyclization Reactions Utilizing this compound as a Precursor

The 1,5-dicarbonyl arrangement in this compound makes it an excellent precursor for the synthesis of various cyclic compounds, including both carbocyclic and heterocyclic systems. researchgate.nettandfonline.com

Formation of Carbocyclic Ring Systems

Intramolecular aldol (B89426) condensation is a plausible pathway for the formation of carbocyclic rings. By treating this compound with a base, an enolate can be formed at one of the methyl groups of the acetyl moieties. This enolate could then attack the carbonyl carbon of the other acetyl group, leading to the formation of a six-membered ring after dehydration. This would result in a substituted cyclohexenone derivative. The specific reaction conditions would determine the outcome, as the reaction is often reversible and thermodynamically controlled.

Synthesis of Heterocyclic Scaffolds from this compound

The synthesis of heterocyclic compounds from 1,5-dicarbonyl precursors is a well-established area of organic chemistry. researchgate.netyoutube.com this compound is a prime candidate for such transformations.

A notable example is the Hantzsch pyridine (B92270) synthesis and related reactions. wikipedia.orgorganic-chemistry.orgnih.gov Condensation of this compound with ammonia (B1221849) or an ammonium (B1175870) salt would be expected to yield a dihydropyridine (B1217469) derivative, which could then be oxidized to the corresponding substituted pyridine. youtube.com

Similarly, reaction with hydrazine (B178648) or substituted hydrazines would likely lead to the formation of a seven-membered diazepine (B8756704) ring system or potentially undergo further rearrangement. Condensation with other binucleophiles like urea (B33335) or guanidine (B92328) could also be explored for the synthesis of other novel heterocyclic scaffolds.

Table 2: Potential Heterocyclic Products from Cyclization Reactions

Starting MaterialReagentPotential Heterocyclic Scaffold
This compoundAmmonia (NH₃)Pyridine
This compoundHydrazine (N₂H₄)Diazepine
This compoundHydroxylamine (B1172632) (NH₂OH)Oxazepine
This compoundUrea (CO(NH₂)₂)Diazepinone
This compoundGuanidine (C(NH)(NH₂)₂)Aminodiazepine

Synthesis of Structural Analogues and this compound Derivatives

The synthesis of derivatives from this compound allows for a systematic investigation of structure-activity relationships. By altering specific moieties within the molecule, researchers can fine-tune its properties for various applications.

Exploration of Substituent Effects at the C-3 Position (e.g., Aryl and Halogenated Aryl Derivatives)

The introduction of diverse substituents at the C-3 position of the pentanedioate (B1230348) chain can significantly influence the molecule's conformation and electronic properties. A common and effective method for achieving this is through a Knoevenagel-type condensation reaction. purechemistry.org This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. In the context of synthesizing C-3 aryl derivatives of this compound, the parent compound can be envisioned as being derived from the condensation of an appropriate aldehyde with ethyl acetoacetate (B1235776).

While specific literature detailing the synthesis of a broad range of C-3 substituted analogues of this compound is not extensively available, the synthesis of related compounds such as Diethyl 2,4-diacetyl-3-phenylpentanedioate and Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate has been reported, indicating the feasibility of introducing aryl and halogenated aryl groups at this position.

The general synthetic approach would likely involve the reaction of two equivalents of ethyl acetoacetate with an aromatic aldehyde, such as benzaldehyde (B42025) or a halogen-substituted benzaldehyde, in the presence of a base catalyst like piperidine (B6355638) or a similar amine. The reaction proceeds through the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step leads to the formation of the C-C double bond, followed by a Michael addition of a second equivalent of the enolate.

A plausible reaction scheme is presented below:

Table 1: Proposed Synthesis of C-3 Aryl Derivatives via Knoevenagel Condensation

EntryAromatic AldehydeCatalystProposed Product
1BenzaldehydePiperidineDiethyl 2,4-diacetyl-3-phenylpentanedioate
24-ChlorobenzaldehydePiperidineDiethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate

Further research would be required to optimize reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields of the desired C-3 substituted derivatives. The characterization of these novel compounds would typically involve spectroscopic techniques such as NMR, IR, and mass spectrometry.

Modifications of the Ester Groups (e.g., Methyl, Propyl)

The ester functionalities of this compound are amenable to modification through transesterification. This process allows for the replacement of the ethyl groups with other alkyl chains, such as methyl or propyl, thereby altering the solubility and other physical properties of the molecule. Transesterification can be catalyzed by either acids or bases. nih.govwikipedia.orgsrsintl.com

In an acid-catalyzed transesterification, a proton source, such as sulfuric acid or a sulfonic acid resin, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (e.g., methanol (B129727) or propanol). masterorganicchemistry.comresearchgate.netyoutube.com The reaction is typically carried out with a large excess of the new alcohol to drive the equilibrium towards the desired product.

Base-catalyzed transesterification involves the use of a strong base, such as a sodium or potassium alkoxide, to generate a nucleophilic alkoxide from the desired alcohol. srsintl.comresearchgate.netresearchgate.net This alkoxide then attacks the carbonyl carbon of the ester. To ensure the reaction proceeds in the forward direction, the alkoxide used should correspond to the alcohol being introduced.

Table 2: Proposed Transesterification Reactions for Ester Modification

EntryReagent AlcoholCatalystProposed Product
1MethanolH₂SO₄ (catalytic)Dimethyl 2,4-diacetyl-3-methylpentanedioate
2n-PropanolH₂SO₄ (catalytic)Dipropyl 2,4-diacetyl-3-methylpentanedioate
3MethanolSodium MethoxideDimethyl 2,4-diacetyl-3-methylpentanedioate
4n-PropanolSodium PropoxideDipropyl 2,4-diacetyl-3-methylpentanedioate

The successful synthesis of these ester analogues would be confirmed by spectroscopic analysis, with notable changes expected in the ¹H NMR spectrum corresponding to the signals of the ester alkyl groups.

Variations in the Acetyl Groups

The acetyl groups of this compound represent another site for chemical modification, offering the potential to introduce a wide range of functionalities. As β-dicarbonyl compounds, the acetyl groups exhibit enhanced reactivity. pressbooks.pub

One potential modification is the conversion of the acetyl carbonyls into other functional groups. For instance, reaction with amines can lead to the formation of β-enamino esters. organic-chemistry.org This transformation is typically catalyzed by an acid and involves the formation of an iminium ion intermediate. libretexts.org

Another derivatization strategy involves the thionation of the acetyl carbonyl groups to form the corresponding thioketones. Lawesson's reagent is a commonly used and effective reagent for this transformation. organic-chemistry.orgnih.govnih.govwikipedia.org The reaction involves the replacement of the carbonyl oxygen with a sulfur atom.

Furthermore, the acetyl groups could potentially be modified through acylation reactions under specific conditions to introduce different acyl chains, although this would require careful control to avoid competing reactions at other sites. libretexts.orgstudymind.co.ukmasterorganicchemistry.comopenstax.orguomustansiriyah.edu.iq

Table 3: Proposed Strategies for Acetyl Group Variation

EntryReagentProposed TransformationResulting Derivative Class
1Primary Amine (e.g., Aniline)Enamine Formationβ-Enamino Ester
2Lawesson's ReagentThionationDithioketone
3Acid Chloride (under specific conditions)AcylationTri- or Poly-carbonyl Compound

These proposed derivatization strategies highlight the chemical versatility of this compound. The synthesis and characterization of these novel analogues could lead to the discovery of compounds with tailored properties for a variety of scientific and industrial applications. It is important to note that while these proposed reactions are based on established chemical principles, their application to this compound would require experimental validation and optimization.

Spectroscopic and Analytical Characterization Methodologies for Diethyl 2,4 Diacetyl 3 Methylpentanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis would have included:

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC):These advanced experiments would have been crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, providing key information to connect the different parts of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of Diethyl 2,4-diacetyl-3-methylpentanedioate is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups: ester and ketone carbonyl groups, and C-H and C-O bonds.

The molecule contains two distinct types of carbonyl groups: two ester groups and two ketone groups. The C=O stretching vibrations of these groups are expected to produce strong absorption bands in the region of 1750-1700 cm⁻¹. Specifically, the ester carbonyl (C=O) stretches typically appear at higher wavenumbers (around 1750-1735 cm⁻¹) compared to the ketone carbonyl stretches (around 1725-1705 cm⁻¹). Therefore, a broadening of the carbonyl absorption band or the appearance of two distinct peaks in this region would be anticipated.

The presence of the diethyl ester functionalities would also be confirmed by strong C-O stretching vibrations, which are expected to appear in the fingerprint region, typically between 1300-1000 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chains will be observed as sharp peaks in the 3000-2850 cm⁻¹ region. nih.gov

Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Alkane (C-H)Stretch2980 - 2850Medium to Strong
Ester (C=O)Stretch1750 - 1735Strong
Ketone (C=O)Stretch1725 - 1705Strong
Ester (C-O)Stretch1300 - 1000Strong
Alkane (C-H)Bend1470 - 1350Variable

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC analysis, likely with a high-temperature program. A flame ionization detector (FID) would be an appropriate choice due to its sensitivity to organic compounds. For complex mixtures, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide definitive identification of the compound and any impurities based on their mass spectra and retention times. nih.gov

A hypothetical GC method for the analysis of this compound could employ a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of this relatively high-boiling-point compound in a reasonable time frame.

Proposed Gas Chromatography (GC) Parameters

Parameter Value
Column Phenyl Polysiloxane (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temp. 150°C, ramp to 250°C at 10°C/min

For non-volatile impurities or for preparative isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the presence of polar carbonyl groups, both normal-phase and reversed-phase HPLC could be effective.

Reversed-phase HPLC, using a C18 or C8 stationary phase, would be a common starting point for purity assessment. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be used. The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound. A UV detector set to a wavelength where the carbonyl groups absorb (around 210-220 nm) would be suitable for detection.

Normal-phase HPLC, with a silica (B1680970) or cyano-bonded column and a non-polar mobile phase like a hexane/ethyl acetate (B1210297) mixture, could also be employed, potentially offering different selectivity for the separation of isomers or closely related impurities.

Proposed Reversed-Phase HPLC Parameters

Parameter Value
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile
Detector UV at 215 nm
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

Computational and Theoretical Investigations on Diethyl 2,4 Diacetyl 3 Methylpentanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity. For a molecule like Diethyl 2,4-diacetyl-3-methylpentanedioate, these calculations can predict regions of high or low electron density, offering clues about where chemical reactions are most likely to occur.

The electronic density distribution, a fundamental property derivable from the molecular wavefunction, maps out the probability of finding an electron at any given point in the space around the molecule. This distribution is key to understanding chemical bonding and reactivity. researchgate.netnih.gov In this compound, the electron density is expected to be highest around the oxygen atoms of the four carbonyl groups due to the high electronegativity of oxygen. This creates regions of partial negative charge (δ-) on the oxygen atoms and partial positive charge (δ+) on the adjacent carbonyl carbon atoms.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Charge (a.u.)
Carbonyl Oxygen (acetyl)-0.60
Carbonyl Carbon (acetyl)+0.55
Carbonyl Oxygen (ester)-0.55
Carbonyl Carbon (ester)+0.65
α-Carbon+0.10

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical in determining the feasibility and selectivity of chemical reactions. numberanalytics.comfiveable.me

For this compound, the HOMO is likely to be localized on the enolate form of the molecule, which can be generated under basic conditions. This HOMO would have significant contributions from the p-orbitals of the oxygen and α-carbon atoms. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbon atoms, indicating their electrophilic nature.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Computational methods can accurately predict these energy levels, providing a quantitative measure of reactivity.

Table 2: Predicted Frontier Orbital Energies for a β-Keto Ester Analogue

OrbitalEnergy (eV)
HOMO-9.5
LUMO-1.2
HOMO-LUMO Gap8.3

Data is illustrative and based on general values for similar compounds.

Conformational Analysis and Stereoisomerism Studies

The three-dimensional structure of a molecule is intimately linked to its properties and biological activity. This compound, with its multiple rotatable bonds and stereocenters, can exist in numerous conformations and stereoisomeric forms.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. fiveable.me For a flexible molecule like this compound, this is a complex task due to the large number of rotatable single bonds. researchgate.netnih.gov Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space to locate the energy minima. researchgate.netnih.gov

The potential energy surface (PES) of the molecule can be mapped by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other low-energy conformers that may be populated at room temperature. researchgate.net The relative populations of these conformers can be estimated using the Boltzmann distribution.

This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). youtube.comlibretexts.org The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers (and other similar pairs) is diastereomeric. youtube.com

The presence of the methyl group at the C3 position introduces an additional layer of complexity. If the molecule were to exist in a cyclic form through enolization and intramolecular hydrogen bonding, the relative stereochemistry of the substituents would be critical in determining the stability of the resulting ring structure.

Computational methods can be employed to determine the absolute configuration of each stereoisomer and to calculate their specific optical rotations, which can then be compared with experimental data for identification purposes. The study of stereoisomerism is crucial as different stereoisomers can exhibit distinct biological activities and pharmacological properties. nih.govresearchgate.net

Table 3: Possible Stereoisomers of this compound

C2 ConfigurationC4 ConfigurationRelationship
RREnantiomer of (S,S)
SSEnantiomer of (R,R)
RSDiastereomer of (R,R) and (S,S)
SRDiastereomer of (R,R) and (S,S)

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the feasibility of a proposed mechanism and the factors that control the reaction rate and selectivity.

For this compound, a key reaction would be its behavior under conditions that promote enolate formation. The acidity of the α-hydrogens at the C2 and C4 positions makes this molecule susceptible to deprotonation. Computational studies could model this deprotonation step and the subsequent reactions of the resulting enolate, such as alkylation or aldol-type reactions.

The transition state for a given reaction step can be located on the potential energy surface. The energy of this transition state relative to the reactants determines the activation energy of the reaction. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. For example, in an alkylation reaction, calculations could predict whether the reaction proceeds via an O-alkylation or a C-alkylation pathway by comparing the respective transition state energies.

Transition State Characterization and Energy Barrier Calculations

The synthesis of this compound typically proceeds via a Knoevenagel-type condensation followed by a Michael addition. prepchem.compressbooks.pub The key steps involve the reaction of ethyl acetoacetate (B1235776) with acetaldehyde (B116499). prepchem.com Characterizing the transition states and calculating the energy barriers for these reaction steps are crucial for understanding the reaction kinetics and mechanism.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.govresearchgate.net For a reaction like the formation of this compound, DFT calculations would be employed to model the potential energy surface. This involves identifying the structures of reactants, intermediates, transition states, and products.

The reaction mechanism is believed to initiate with the formation of an enamine from ethyl acetoacetate and a catalyst, followed by a Knoevenagel condensation with an aldehyde. wikipedia.orgorganic-chemistry.org A subsequent Michael addition of a second equivalent of the β-ketoester to the resulting α,β-unsaturated compound leads to the final product. wikipedia.orgorganic-chemistry.org

Hypothetical Energy Profile:

Reaction StepDescriptionExpected Outcome of Calculation
Enamine FormationReaction of ethyl acetoacetate with a catalyst (e.g., amine).Geometry and energy of the enamine intermediate and the transition state leading to it.
Knoevenagel CondensationNucleophilic attack of the enamine on acetaldehyde.Geometry and energy of the transition state for C-C bond formation.
DehydrationElimination of a water molecule.Energy barrier for the formation of the α,β-unsaturated intermediate.
Michael AdditionAddition of a second molecule of ethyl acetoacetate.Geometry and energy of the transition state for the final C-C bond formation.

This table represents a theoretical application of computational methods to the synthesis of this compound, based on established mechanisms for similar reactions.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction rates and even the course of a chemical reaction. numberanalytics.comnih.gov For the synthesis of compounds like this compound, computational models can be used to study the role of the solvent.

Solvent effects are typically modeled in two ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is often used to get a general understanding of the solvent's influence on the electronic structure and energies of the solute molecules.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This provides a more detailed picture of specific interactions like hydrogen bonding between the solvent and the reacting species, which can be crucial in stabilizing transition states or intermediates. nih.gov

In the context of the Hantzsch synthesis, to which the formation of this compound is related, studies have shown that solvent polarity and the ability to form hydrogen bonds can affect the reaction yield and selectivity. wikipedia.org For instance, the use of aqueous micelles has been reported to enhance the efficiency of Hantzsch reactions. organic-chemistry.org Computational studies can rationalize these experimental observations by calculating the relative energies of transition states and intermediates in different solvent environments.

Solvent PropertyPotential Effect on ReactionComputational Investigation Approach
PolarityStabilization of charged intermediates and transition states.Implicit solvation models (e.g., PCM) to calculate energies in solvents of varying dielectric constants.
Hydrogen BondingSpecific stabilization of reactants, intermediates, or transition states.Explicit solvent models to analyze hydrogen bond networks and their impact on geometry and energy.
ViscosityInfluence on diffusion-controlled steps of the reaction.Molecular dynamics simulations to study the movement of reactants and intermediates in the solvent.

This table outlines the theoretical investigation of solvent effects on the synthesis of this compound.

Structure-Reactivity Relationship (SRR) Modeling for this compound and its Analogues

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. acs.orgnih.govacs.org For this compound and its analogues, SRR models could be developed to predict their reactivity in further chemical transformations or their potential biological activities.

The analogues of interest could include variations in the substituent at the 3-position (e.g., phenyl, other alkyl groups) and modifications to the ester and acetyl groups. nih.gov

Descriptor Calculation:

A range of molecular descriptors would be calculated for each analogue using computational software. These descriptors can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

Model Development:

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. acs.orgacs.org

Analogue of this compoundKey Structural VariationPotential Impact on ReactivityRelevant Descriptors for SRR
Diethyl 2,4-diacetyl-3-phenylpentanedioatePhenyl group at C3Electronic effects (inductive and resonance), steric hindrance.Hammett constants, molecular polarizability, van der Waals volume.
Diethyl 2,4-diacetyl-3-ethylpentanedioateEthyl group at C3Increased steric bulk compared to methyl.Steric parameters (e.g., Taft's Es), molecular volume.
Dimethyl 2,4-diacetyl-3-methylpentanedioateMethyl esters instead of ethylSlight change in steric and electronic properties of the ester.Dipole moment, atomic charges on carbonyl carbons.

This table provides a hypothetical framework for an SRR study on analogues of this compound.

In Silico Design and Prediction of Novel Derivatives of this compound

In silico design involves the use of computational methods to propose new molecules with desired properties. nih.govrsc.orgresearchgate.net Based on a validated SRR model or a known reaction mechanism, novel derivatives of this compound could be designed and their properties predicted before their actual synthesis.

For instance, if the goal is to design derivatives that can readily undergo cyclization to form polyhydroquinoline or dihydropyridine (B1217469) structures, computational methods can be employed to:

Propose Novel Structures: Introduce various substituents at different positions of the this compound scaffold.

Predict Reactivity: Use the established SRR model or perform DFT calculations to predict the ease of cyclization for the newly designed molecules. This could involve calculating the energy barrier for the cyclization step.

Evaluate Drug-likeness: If the target is a bioactive molecule, computational filters such as Lipinski's rule of five can be applied to assess the potential of the designed derivatives as drug candidates. nih.govresearchgate.net

Example of a Designed Derivative and its Predicted Properties:

Designed DerivativeModificationPredicted Property of InterestComputational Method
Diethyl 2,4-diacetyl-3-(4-aminophenyl)pentanedioateIntroduction of an amino group on a C3-phenyl substituent.Enhanced basicity for potential catalytic activity or altered biological interactions.Calculation of pKa, molecular electrostatic potential mapping.
A derivative with a terminal alkyne on one of the acetyl groups.Introduction of a reactive functional group.Potential for click chemistry reactions.Calculation of bond dissociation energies, modeling of reaction pathways.

This table illustrates the process of in silico design of novel derivatives based on the core structure of this compound.

Diethyl 2,4 Diacetyl 3 Methylpentanedioate As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups in diethyl 2,4-diacetyl-3-methylpentanedioate makes it an attractive starting material for the synthesis of complex heterocyclic and carbocyclic frameworks. The presence of active methylene (B1212753) protons, flanked by two carbonyl groups, facilitates its participation in a range of condensation and cyclization reactions.

One of the key applications of this compound is in the Hantzsch pyridine (B92270) synthesis . This well-established multi-component reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form dihydropyridines, which can then be oxidized to pyridines. This compound can serve as a sophisticated β-dicarbonyl component in modified Hantzsch-type reactions, leading to the formation of highly substituted pyridine derivatives. These pyridine cores are central to numerous pharmaceuticals and agrochemicals.

Furthermore, the reactivity of the acetyl and ester groups allows for the construction of other heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of substituted pyrazoles , while condensation with hydroxylamine (B1172632) can yield isoxazoles . These five-membered heterocyclic motifs are prevalent in a wide array of biologically active compounds.

Role as a Precursor in Diverse Organic Transformations

The chemical versatility of this compound extends to its role as a precursor in a variety of fundamental organic transformations. The active methylene positions are susceptible to deprotonation by a base, generating a stabilized enolate that can act as a potent nucleophile.

This nucleophilic character is exploited in Michael addition reactions . The enolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate fashion, forming new carbon-carbon bonds and enabling the construction of more elaborate carbon skeletons. This reaction is a cornerstone of synthetic organic chemistry for the formation of 1,5-dicarbonyl compounds, which are themselves valuable intermediates.

Additionally, the compound can undergo Knoevenagel condensation . In this reaction, one of the active methylene groups condenses with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond. This transformation is instrumental in the synthesis of unsaturated systems and can be a key step in the pathway to more complex molecules, including natural products and their analogues.

Utilization in the Development of Fine Chemicals and Intermediates

The structural features of this compound make it a valuable intermediate in the synthesis of fine chemicals. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, fragrances, and specialty polymers.

Through selective transformations of its functional groups, this compound can be converted into a range of valuable derivatives. For example, hydrolysis of the ester groups followed by decarboxylation can yield substituted ketones. Alternatively, reduction of the ketone functionalities can produce diols, which are important monomers for polyester (B1180765) synthesis.

The preparation of this compound itself, from readily available starting materials like ethyl acetoacetate (B1235776) and acetaldehyde (B116499), underscores its potential as a cost-effective building block in the fine chemicals industry. prepchem.com The straightforward synthesis involves a base-catalyzed condensation, yielding the desired product as a crystalline solid. prepchem.com

Potential for Integration into Multistep Synthesis Strategies

The multifunctionality of this compound makes it an ideal candidate for incorporation into complex, multistep synthetic strategies. In the total synthesis of natural products and other complex target molecules, the ability to introduce multiple functional groups in a single step from a versatile building block is highly advantageous.

A hypothetical synthetic sequence could involve an initial Knoevenagel condensation to append a new substituent, followed by a Hantzsch-type cyclization to construct a pyridine ring. The remaining functional groups (the second acetyl and ester groups) could then be further elaborated in subsequent steps to build the final target molecule. This convergent approach, where complex fragments are assembled from versatile building blocks, is often more efficient than linear syntheses.

The potential to generate stereocenters during its reactions also adds to its value in asymmetric synthesis. While the parent molecule is achiral, its reactions can be controlled using chiral catalysts or auxiliaries to produce enantiomerically enriched products, a critical consideration in the synthesis of many pharmaceuticals.

Conclusion

Summary of Key Research Findings and Methodologies

Research on Diethyl 2,4-diacetyl-3-methylpentanedioate has primarily focused on its synthesis. The established and most cited methodology involves a base-catalyzed condensation reaction. Specifically, it is prepared by treating ethyl acetoacetate (B1235776) with acetaldehyde (B116499) in the presence of a catalytic amount of a base like diethylamine (B46881). prepchem.com

The reaction is typically conducted at low temperatures, between -10 and -15 °C, to control the reaction rate and minimize side reactions. prepchem.com The process involves the slow addition of the base to a cooled mixture of the reactants. An initial turbidity of the reaction mixture followed by a slight increase in temperature are key indicators of reaction initiation. prepchem.com The reaction proceeds over approximately one hour, after which the mixture is gradually allowed to warm to room temperature. prepchem.com The crude product is a viscous, yellow liquid that solidifies into a crystalline mass over two to three days. prepchem.com Purification via recrystallization from diluted alcohol yields colorless needles with a melting point of 79-80 °C. prepchem.com

This synthetic approach is a classic example of a tandem Michael addition-Knoevenagel condensation, a fundamental carbon-carbon bond-forming strategy in organic chemistry.

Broader Implications of this compound Chemistry for Organic Synthesis

The chemistry of this compound is emblematic of the utility of 1,5-dicarbonyl compounds in organic synthesis. fiveable.meresearchgate.net These compounds are highly versatile intermediates for the construction of cyclic systems.

The most significant implication is its role as a precursor in the Hantzsch dihydropyridine (B1217469) synthesis . organic-chemistry.orgwikipedia.org This multi-component reaction involves the condensation of an aldehyde (in this case, acetaldehyde is incorporated into the backbone), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source like ammonia (B1221849). wikipedia.org The resulting dihydropyridines are a critical class of compounds, with many derivatives exhibiting significant biological activity, for instance, as calcium channel blockers. wikipedia.orgnih.gov

Furthermore, the reactivity of the dicarbonyl moiety allows for a range of other transformations:

Enolate Chemistry: The acidic α-hydrogens between the carbonyl groups can be readily removed to form a stabilized enolate, which can then act as a nucleophile in various alkylation and acylation reactions. pressbooks.pubyoutube.com This allows for further functionalization of the molecule.

Heterocycle Formation: Beyond pyridines, 1,5-dicarbonyl compounds can be used to synthesize other heterocyclic systems, such as pyrylium (B1242799) salts, through condensation with appropriate reagents. youtube.com

The study of this and related β-dicarbonyl compounds provides fundamental knowledge applicable to the synthesis of a vast number of organic molecules, including natural products and pharmaceuticals. fiveable.meresearchgate.net

Future Outlook and Unexplored Research Avenues for this compound

The future of research on this compound and its analogs is likely to be driven by the pursuit of more efficient and sustainable synthetic methods and the exploration of new applications.

Future Research Directions:

Catalytic Innovations: Exploring novel catalytic systems for its synthesis could lead to higher yields, shorter reaction times, and milder reaction conditions. This includes the investigation of organocatalysts, metal-based catalysts, and biocatalysts like enzymes (e.g., lipases) that can operate under environmentally friendly conditions. researchgate.netrsc.org

Medicinal Chemistry Applications: A systematic exploration of the biological activities of dihydropyridines and other heterocycles derived from this compound is a promising avenue. Given that structurally related Hantzsch esters are known drugs, there is potential for discovering new therapeutic agents. wikipedia.orgnih.gov

Materials Science: The potential of this compound and its derivatives in materials science is largely unexplored. For instance, pyridines derived from it could serve as ligands for the formation of metal-organic frameworks (MOFs) or as components in functional polymers.

Computational Studies: Theoretical calculations can be employed to better understand the reaction mechanism of its synthesis, predict the properties of its derivatives, and guide the design of new experiments.

In essence, while this compound may appear to be a simple organic molecule, it represents a rich area for future research with potential impacts spanning from fundamental organic chemistry to applied fields like medicinal chemistry and materials science.

Q & A

Q. Basic

  • IR Spectroscopy : Identify ester C=O stretches (~1740 cm⁻¹) and acetyl groups (~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign methyl (δ 1.2–1.4 ppm), ester ethoxy groups (δ 4.1–4.3 ppm), and acetyl protons (δ 2.1–2.3 ppm). Use DEPT or HSQC to resolve overlapping signals in complex regions .
  • GC-MS/HPLC : Assess purity and quantify residual solvents. For GC, use polar columns (e.g., DB-WAX) to separate esters; for HPLC, C18 columns with UV detection (210–240 nm) are suitable .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced
Contradictions often arise from stereochemical ambiguity or overlapping signals. Solutions include:

  • Multi-nuclear NMR : Use ²D NOESY to confirm spatial proximity of methyl/acetyl groups or ³¹P NMR if phosphonate analogs are present .
  • Elemental Analysis : Cross-validate %C, H, N with theoretical values (e.g., deviations <0.3% indicate purity) .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers, critical for studies on bioactivity or asymmetric synthesis .

What experimental designs mitigate side reactions (e.g., transesterification) during synthesis?

Q. Advanced

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with TMS or acetyl groups before esterification .
  • Catalyst Selection : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce acetylation of ethanol.
  • Stepwise Synthesis : Isolate intermediates (e.g., monoacetylated derivatives) to prevent over-acetylation .

How should purification protocols be tailored for high-purity yields?

Q. Basic

  • Liquid-Liquid Extraction : Use Na₂CO₃ to remove acidic impurities (e.g., unreacted diacids) .
  • Vacuum Distillation : Isolate the product at reduced pressure (e.g., 0.1–1 mmHg) to avoid thermal decomposition.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 7:3) for polar byproducts .

What strategies enable stereochemical control in synthesizing chiral derivatives?

Q. Advanced

  • Stereoselective Cycloadditions : Use 1,3-dipolar reactions (e.g., nitrone cycloadditions) to establish stereocenters, as demonstrated in phosphonate ester syntheses .
  • Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric acetylation .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Prevent inhalation of volatile reagents (e.g., ethanol, acetyl chloride) .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

How can researchers troubleshoot low yields in large-scale syntheses?

Q. Advanced

  • Kinetic Studies : Vary temperature and catalyst loading to identify rate-limiting steps.
  • Solvent Optimization : Replace cyclohexane with toluene for better azeotropic water removal .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.